

structural analysis of 5-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1229548

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **5-Chlorobenzo[d]isoxazol-3-ol**

Foreword: A Molecule of Duality

To the dedicated researcher, a molecule is not merely a collection of atoms but a dynamic entity whose structure dictates its function. **5-Chlorobenzo[d]isoxazol-3-ol** stands as a compelling case study in this principle. With the molecular formula $C_7H_4ClNO_2$, this heterocyclic compound has garnered interest for its potential as a D-amino acid oxidase inhibitor, opening avenues for therapeutic development.[1] However, its true structural nature is nuanced, dominated by the phenomenon of keto-enol tautomerism. It can exist as the hydroxyl-containing benzo[d]isoxazol-3-ol (lactim or enol form) or the keto-containing 5-chlorobenzo[d]isoxazol-3(2H)-one (lactam or keto form).

This guide eschews a simple recitation of data. Instead, as Senior Application Scientists, we will navigate the analytical journey required to comprehensively characterize this molecule. We will explore why specific techniques are chosen, what their results reveal about this tautomeric equilibrium, and how, in concert, they provide a definitive structural portrait. Our approach is rooted in the philosophy that a robust analytical workflow is a self-validating system, where computational and empirical data converge to form an unassailable conclusion.

Part 1: Foundational Physicochemical Profile

Before delving into advanced spectroscopic techniques, establishing the compound's fundamental properties is paramount. These characteristics provide the initial framework for its

identity and behavior. The synthesis of **5-Chlorobenzo[d]isoxazol-3-ol** is most commonly achieved through the cyclization of an appropriate precursor, such as N-hydroxy-5-chloroisatin oxime, which provides the foundational benzo-fused isoxazole core.^[1]

A summary of its key physical constants informs handling, purification, and experimental design.

Property	Value	Significance & Rationale	Source
Molecular Weight	169.56 g/mol	Essential for all stoichiometric calculations and mass spectrometry confirmation.	[2]
Melting Point	216-220 °C	The high melting point suggests strong intermolecular forces in the solid state, likely hydrogen bonding and π - π stacking, providing initial clues to the solid-state structure.[1]	[1]
Boiling Point	336.7 °C (at 760 mmHg)	Indicates high thermal stability and low volatility.[1]	[1]
Density	1.486 g/cm ³	Reflects compact molecular packing in the solid state, consistent with chlorinated aromatic heterocycles.[1]	[1]
pKa	13.14 ± 0.20 (predicted)	Suggests weak acidic character, attributable to the hydroxyl proton in the enol tautomer or the N-H proton in the keto tautomer. This value is critical for designing crystallization or	[1]

chromatography
conditions.[1]

Part 2: Probing the Tautomeric State in Solution: NMR & IR Spectroscopy

In solution, molecules are dynamic. The dominant tautomeric form of **5-Chlorobenzo[d]isoxazol-3-ol** is highly dependent on the solvent environment. Spectroscopic techniques are our primary tools for investigating this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Arbiter

NMR spectroscopy provides the most detailed insight into molecular structure in solution. The chemical environment of each proton and carbon atom generates a unique signal, allowing us to piece together the molecular puzzle and observe the influence of tautomerism.

- **Expertise & Causality:** We employ both ^1H and ^{13}C NMR. Proton NMR reveals the disposition of hydrogens on the aromatic ring and, crucially, the presence of either an OH (enol) or NH (keto) proton. ^{13}C NMR is arguably more definitive for tautomer identification; the chemical shift of the C3 carbon (the carbon bearing the oxygen) is exquisitely sensitive to its hybridization and bonding, providing a clear distinction between a C-O single bond (enol form) and a C=O double bond (keto form).
- **Expected Spectral Features:**
 - ^1H NMR: Aromatic protons are expected in the 7.0-8.5 ppm range.[1] The key signal is the exchangeable proton: a broad singlet for the OH group (enol) or a sharper singlet for the NH proton (keto), whose chemical shift will vary significantly with solvent and concentration.
 - ^{13}C NMR: The carbonyl carbon (C=O) of a lactam ring typically resonates in the 160-175 ppm range, whereas the carbon of a C-OH group on an aromatic-like ring would be further upfield. This provides a clear diagnostic marker.

Protocol 1: NMR Spectroscopic Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of **5-Chlorobenzo[d]isoxazol-3-ol** in 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). Rationale: DMSO is a polar, aprotic solvent that readily dissolves the compound and can form hydrogen bonds, potentially stabilizing one tautomer over the other. Comparing spectra in different solvents (e.g., non-polar $CDCl_3$) is essential to study the tautomeric shift.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the aromatic protons.
- **1H NMR Acquisition:**
 - Acquire a standard one-pulse proton spectrum with 16-32 scans.
 - Perform a D_2O exchange experiment: add one drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the OH or NH proton will disappear, confirming its identity.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent signal (e.g., DMSO- d_6 at 39.52 ppm).
- **Data Analysis:** Integrate proton signals and assign peaks based on chemical shifts and coupling constants. Critically analyze the chemical shift of C3 to infer the dominant tautomer in the chosen solvent.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this system, it provides a direct probe for the C=O group, the hallmark of the keto tautomer.

- Expertise & Causality: The choice of sampling method (e.g., KBr pellet) is deliberate. It allows for analysis in the solid state, providing data that can be directly compared to the definitive X-ray crystallography results. The key is to look for the mutually exclusive signals of a broad O-H stretch (enol) versus a sharp N-H and a strong C=O stretch (keto).
- Expected Spectral Features:
 - Enol Tautomer: A broad absorption band in the 3200-3600 cm^{-1} region, characteristic of a hydrogen-bonded O-H group.[1]
 - Keto Tautomer: A sharper N-H stretching vibration ($\sim 3100\text{-}3300\text{ cm}^{-1}$) and a strong, sharp carbonyl (C=O) absorption band around 1680-1720 cm^{-1} .

Part 3: Unambiguous Structural Determination

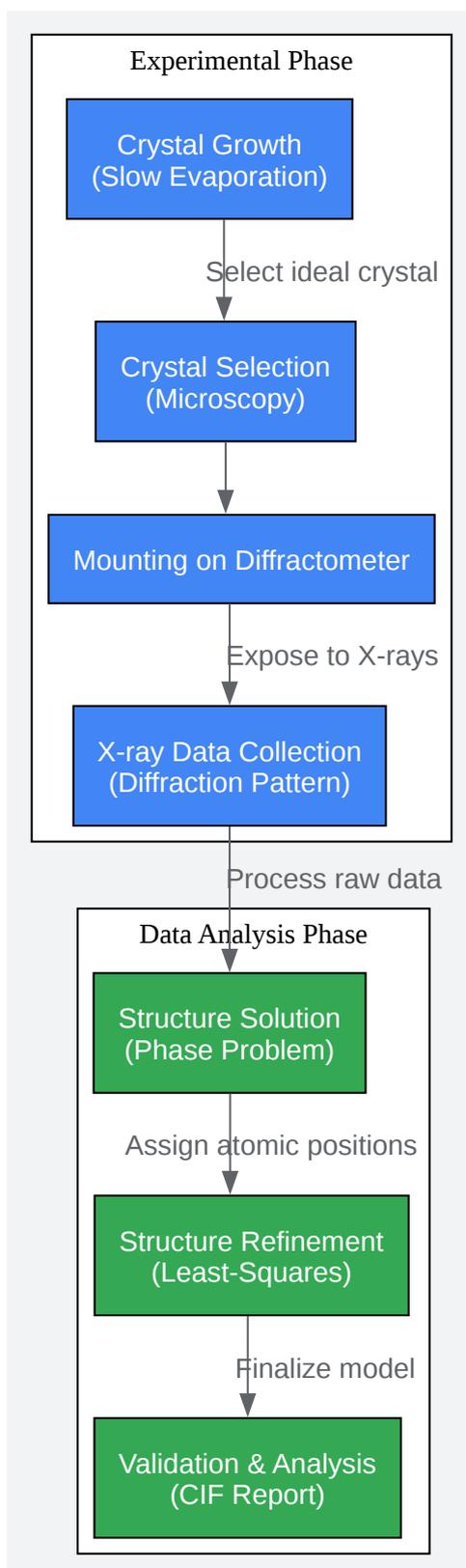
While solution-state methods reveal dynamic behavior, solid-state analysis provides the definitive, static picture of the molecule's preferred conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the only technique that provides an absolute, three-dimensional map of atomic positions in the solid state. It will unambiguously determine which tautomer exists in the crystal lattice and reveal the precise bond lengths, angles, and intermolecular forces that stabilize the structure.

- Trustworthiness: The protocol for SC-XRD is inherently self-validating. The quality of the diffraction data and the final refined structure are assessed by statistical figures of merit (e.g., R-factor), ensuring the reliability of the result. From this, we can definitively measure the C3-O bond length. A length of $\sim 1.36\text{ \AA}$ is indicative of a C-O single bond (enol), while $\sim 1.23\text{ \AA}$ confirms a C=O double bond (keto).

Workflow 2: Single-Crystal X-ray Diffraction



[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Parameter	Hypothetical Value (Keto Form)	Hypothetical Value (Enol Form)	Significance
Tautomeric Form	5-chlorobenzo[d]isoxazol-3(2H)-one	5-Chlorobenzo[d]isoxazol-3-ol	Definitive identification.
Crystal System	Monoclinic	Orthorhombic	Describes the symmetry of the unit cell.
Space Group	P2 ₁ /c	Pnma	Describes the symmetry elements within the unit cell.
C3-O Bond Length	1.225 Å	1.358 Å	The most critical bond length for tautomer assignment.
Hydrogen Bonding	N-H...O=C (dimer)	O-H...N (catemer)	Reveals the key intermolecular interactions stabilizing the crystal packing.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry serves as the ultimate confirmation of the molecule's elemental composition and provides corroborating structural evidence through fragmentation patterns.

- **Expertise & Causality:** We use high-resolution mass spectrometry (HRMS) to obtain a mass measurement with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass. The observed fragmentation pattern, particularly the loss of chlorine (Cl), carbon monoxide (CO), or nitric oxide (NO), helps confirm the connectivity of the core structure.^[1] The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) serves as an additional, unmistakable signature.

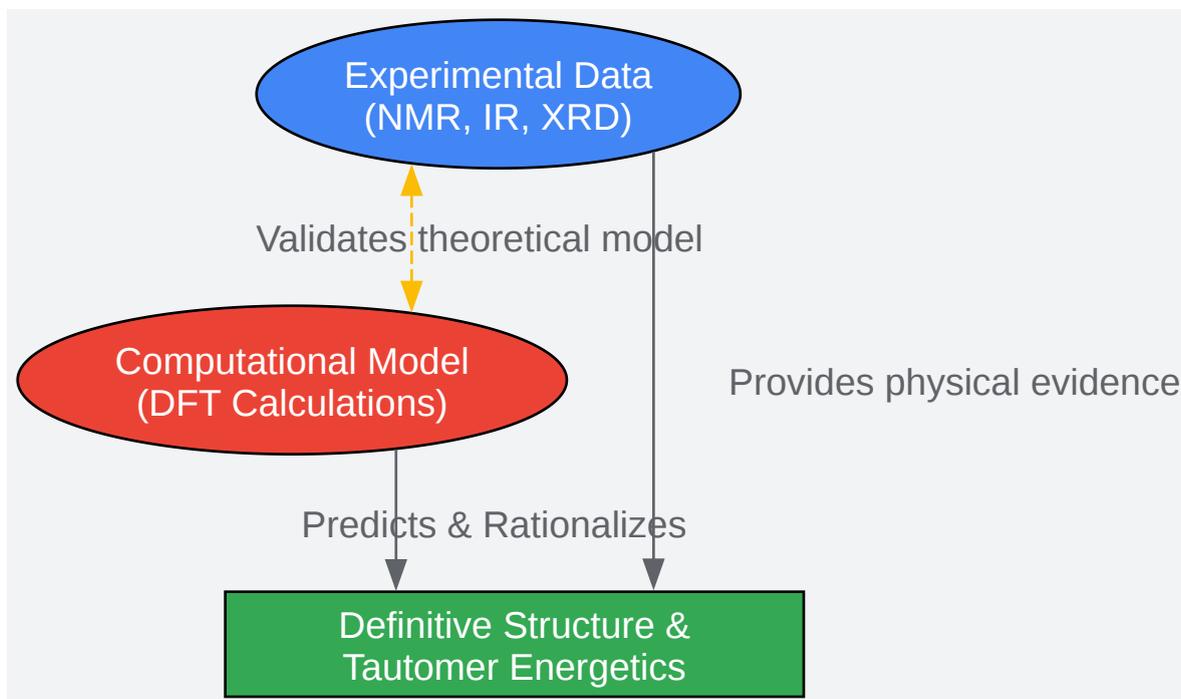
Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer. Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak. Orbitrap/TOF analyzers provide the high resolution needed for accurate mass measurement.
- **Data Acquisition:** Acquire the spectrum in positive or negative ion mode. Search for the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$.
- **Analysis:**
 - Determine the accurate mass of the molecular ion.
 - Use software to calculate the molecular formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm).
 - Analyze the isotopic pattern to confirm the presence of one chlorine atom.
 - If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the structure.

Part 4: The Synergy of Experiment and Theory

A truly comprehensive structural analysis integrates experimental data with computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to rationalize and predict experimental outcomes.

- **Authoritative Grounding:** By comparing calculated data (NMR shifts, IR frequencies, relative tautomer energies) with experimental results, we can achieve a higher level of confidence in our structural assignment. For instance, if DFT calculations predict the keto tautomer to be more stable in the gas phase and its calculated ^{13}C NMR shift for C3 closely matches the experimental value, the evidence becomes overwhelming.



[Click to download full resolution via product page](#)

Caption: Synergy between experimental and computational methods.

Conclusion

The structural analysis of **5-Chlorobenzo[d]isoxazol-3-ol** is not a linear process but an integrated, multi-technique investigation. It is a narrative of duality, where the molecule's identity is fluid in solution but fixed in the solid state. A complete characterization requires NMR and IR spectroscopy to understand its solution-phase tautomerism, high-resolution mass spectrometry to confirm its elemental formula, and single-crystal X-ray diffraction to provide an unambiguous solid-state structure. These empirical results, when validated by computational modeling, form a cohesive and unassailable structural assignment.

For the drug development professional, this level of detail is not academic. The dominant tautomer dictates the molecule's hydrogen bond donor/acceptor profile, its shape, and its polarity—all critical factors that govern its interaction with a biological target like D-amino acid oxidase. A thorough understanding of its structure is, therefore, the foundational first step in the journey from a promising compound to a potential therapeutic.

References

- PubChem. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2 [smolecule.com]
- 2. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural analysis of 5-Chlorobenzo[d]isoxazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229548#structural-analysis-of-5-chlorobenzo-d-isoxazol-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com